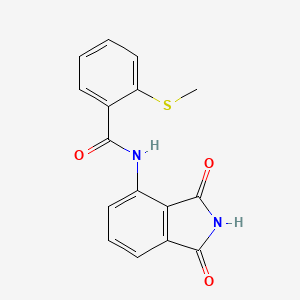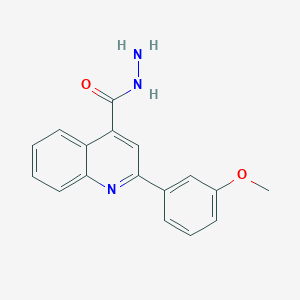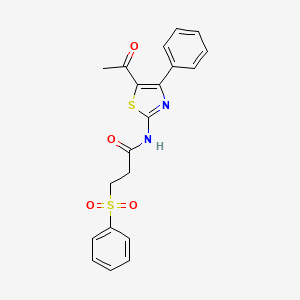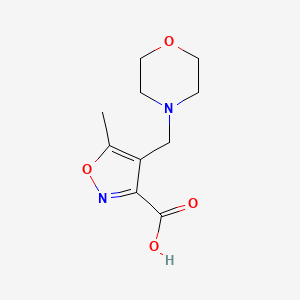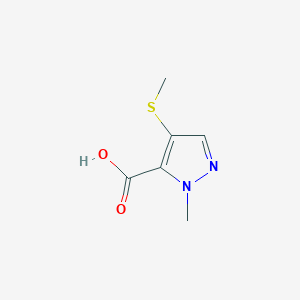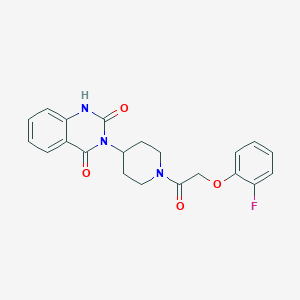
3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been widely studied in scientific research. This compound has shown potential in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A new synthesis method for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid, is described, which involves the generation of the dianion of urea and intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005).
Antimicrobial and Antibacterial Properties
- Research on 8-Methoxy-Quinazoline-2,4-Diones highlights their potential in lowering antimicrobial MIC in gyrase resistance mutants, indicating potential use in antimicrobial selection (German et al., 2008).
- A study on Mycobacterium smegmatis demonstrated that Quinazolinediones, including 3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, have activities against wild-type and gyrase mutant strains, suggesting their use as potential antimicrobials (Malik et al., 2011).
Herbicidal Activity
- Novel quinazoline-2,4-dione derivatives were synthesized and found to show significant herbicidal activity, indicating their potential application in agriculture (Wang et al., 2014).
Anti-Tubercular Agents
- The 2,4-diaminoquinazoline series, which includes similar structures, has been identified as effective inhibitors of Mycobacterium tuberculosis growth, indicating potential applications in tuberculosis drug discovery (Odingo et al., 2014).
Potential for Malaria Treatment
- Novel Quinazolin-2,4-Dione Hybrid Molecules were synthesized and analyzed for their potential as inhibitors against malaria. In silico molecular docking studies indicated their potential effectiveness against Plasmodium falciparum (Abdelmonsef et al., 2020).
Eigenschaften
IUPAC Name |
3-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c22-16-6-2-4-8-18(16)29-13-19(26)24-11-9-14(10-12-24)25-20(27)15-5-1-3-7-17(15)23-21(25)28/h1-8,14H,9-13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFYEKVSDNRKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

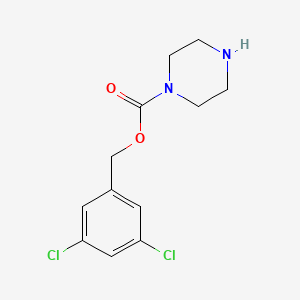
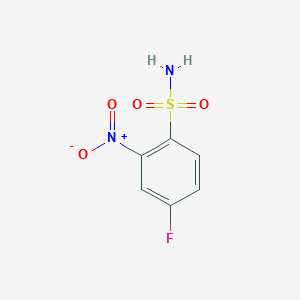
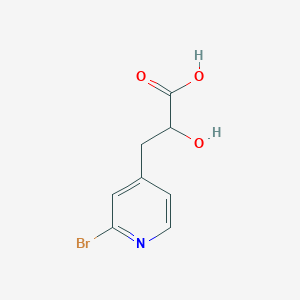
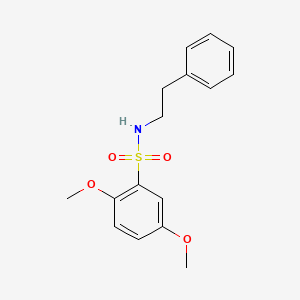
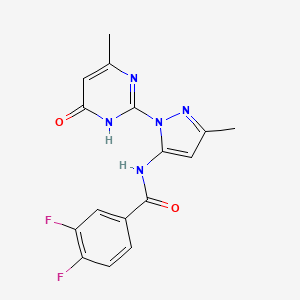
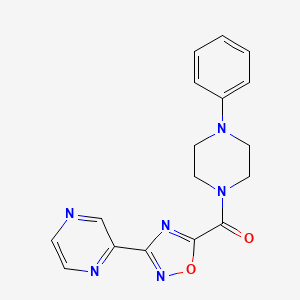

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2518725.png)
